N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dimethoxybenzamide
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Overview
Description
The compound contains several functional groups including a benzothiazole, an oxadiazole, and an amide group. Benzothiazoles are aromatic heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities . Oxadiazoles are also heterocyclic compounds that have been studied for their potential biological activities . The amide group is a common functional group in bioactive compounds and pharmaceuticals.
Scientific Research Applications
Anticancer Properties
The compound has been a focus in the design and synthesis of derivatives aimed at anticancer applications. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited notable anticancer activity against several cancer cell lines, outperforming the reference drug etoposide in certain cases (Ravinaik et al., 2021).
Antibacterial Activity
Compounds containing the structure of the given compound have shown promising antibacterial properties. A study synthesized derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole heterocycles and tested them against various bacteria, molds, and yeasts, showcasing their potential in antimicrobial treatments (Tien et al., 2016).
Antifungal and Antimicrobial Properties
Derivatives of the compound have demonstrated significant antifungal activity. For instance, various bifunctional heterocycles derived from the core structure of the compound showed greater antifungal activity compared to reference drugs (Kamble et al., 2007). Furthermore, certain newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds, which are structurally related, exhibited notable antimicrobial properties, suggesting their potential in combating microbial infections (Gür et al., 2020).
Antioxidant and Anti-inflammatory Properties
Research has also delved into the antioxidant and anti-inflammatory properties of derivatives. A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their radical scavenging and anti-inflammatory properties, indicating the potential therapeutic applications of these compounds (Iyer et al., 2016).
Nematocidal Activity
The compound's derivatives have shown promising activity against nematodes, providing a potential avenue for developing novel nematicides. For instance, novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety exhibited significant nematocidal activity against Bursaphelenchus xylophilus (Liu et al., 2022).
Mechanism of Action
Benzothiazole derivatives
Benzothiazole is a heterocyclic compound that is often used in drug design due to its diverse biological activities . It has been found to exhibit anti-inflammatory, anti-tubercular, and anticancer properties . The benzothiazole moiety in the compound might contribute to these activities.
Oxadiazole derivatives
Oxadiazole is another heterocyclic compound that is known for its wide range of biological activities. It has been reported to have antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5S2/c1-29-14-8-7-12(9-15(14)30-2)19(28)22-10-18-25-26-21(31-18)32-11-17(27)24-20-23-13-5-3-4-6-16(13)33-20/h3-9H,10-11H2,1-2H3,(H,22,28)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXXUOSMTSEHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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